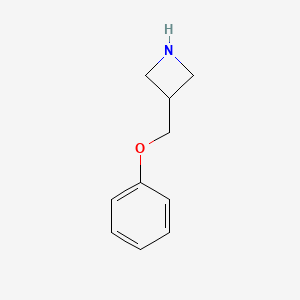

3-(Phenoxymethyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

3-(phenoxymethyl)azetidine |

InChI |

InChI=1S/C10H13NO/c1-2-4-10(5-3-1)12-8-9-6-11-7-9/h1-5,9,11H,6-8H2 |

InChI Key |

LBLNHECECZRKOS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)COC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes for producing 3-(phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine. The azetidine ring is a valuable scaffold in medicinal chemistry, and the phenoxymethyl substituent can be a key pharmacophore in various drug candidates. This document details two primary synthetic strategies: the Williamson ether synthesis and the Mitsunobu reaction, followed by the final deprotection step to yield the target compound.

Executive Summary

The synthesis of this compound from N-Boc-3-hydroxyazetidine is a two-step process involving the formation of a phenoxy ether linkage and subsequent removal of the tert-butoxycarbonyl (Boc) protecting group. Both the Williamson ether synthesis and the Mitsunobu reaction are viable methods for the etherification step, each with its own advantages and considerations. The final deprotection is typically achieved under acidic conditions. This guide provides detailed experimental protocols and quantitative data to aid researchers in selecting and implementing the most suitable synthetic route for their specific needs.

Synthetic Pathways

The overall transformation can be visualized as a two-stage process:

Figure 1: Overall synthetic workflow from the starting material to the final product, highlighting the two alternative etherification routes.

Part 1: Etherification of N-Boc-3-hydroxyazetidine

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for forming the phenoxy ether bond. This can be approached in two ways: by activating the hydroxyl group of N-Boc-3-hydroxyazetidine to react with a phenoxide, or by converting the hydroxyl into a good leaving group for subsequent displacement by sodium phenoxide. A common strategy involves the in-situ formation of the alkoxide from N-Boc-3-hydroxyazetidine using a strong base like sodium hydride (NaH).

Experimental Protocol:

A representative procedure for a Williamson-type ether synthesis is as follows:

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add a suitable phenoxy-containing electrophile (e.g., a phenoxymethyl halide or a substituted phenyl halide, 1.1 eq.) to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(phenoxymethyl)azetidine.

| Parameter | Value |

| Reactants | N-Boc-3-hydroxyazetidine, Sodium Hydride, Phenoxy electrophile |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 0 °C to Room Temperature (or slightly elevated) |

| Reaction Time | Varies (monitor by TLC) |

| Typical Yield | Moderate to high (dependent on electrophile) |

Table 1: Summary of reaction parameters for the Williamson ether synthesis.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction offers a mild alternative for the direct conversion of the alcohol to the desired ether with inversion of stereochemistry, although this is not relevant for the achiral starting material.[1] This reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][3]

Experimental Protocol:

A general procedure for the Mitsunobu reaction is outlined below:[4]

-

Dissolve N-Boc-3-hydroxyazetidine (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.[5]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DIAD or DEAD (1.5 eq.) in THF to the reaction mixture.[4]

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).[2]

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.

| Parameter | Value |

| Reactants | N-Boc-3-hydroxyazetidine, Phenol, PPh₃, DIAD/DEAD |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | Several hours |

| Typical Yield | Good to excellent |

Table 2: Summary of reaction parameters for the Mitsunobu reaction.

Figure 2: Comparison of the Williamson and Mitsunobu etherification pathways.

Part 2: Deprotection of N-Boc-3-(phenoxymethyl)azetidine

The final step in the synthesis is the removal of the N-Boc protecting group to yield the free amine, this compound. This is typically accomplished under acidic conditions. Care must be taken to ensure that the reaction conditions are not harsh enough to cleave the newly formed ether linkage.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally effective method for Boc deprotection.

Experimental Protocol:

-

Dissolve N-Boc-3-(phenoxymethyl)azetidine (1.0 eq.) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, typically 20-50% v/v) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous sodium bicarbonate) to obtain the free amine.

-

Extract the product into an organic solvent, dry, and concentrate to yield this compound. Further purification can be performed if necessary.

| Parameter | Value |

| Reagent | Trifluoroacetic Acid (TFA) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-3 hours |

| Work-up | Basic work-up to neutralize the acid |

Table 3: Summary of reaction parameters for TFA-mediated deprotection.

Method 2: Hydrochloric Acid (HCl) in Dioxane or Diethyl Ether

Anhydrous HCl in an organic solvent is another standard procedure for Boc deprotection.[6][7][8]

Experimental Protocol:

-

Dissolve N-Boc-3-(phenoxymethyl)azetidine (1.0 eq.) in dioxane or diethyl ether.

-

Add a solution of anhydrous HCl in the chosen solvent (e.g., 4M HCl in dioxane) at 0 °C.

-

Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, the product will often precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with the solvent.

-

To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base.

| Parameter | Value |

| Reagent | Anhydrous Hydrochloric Acid (HCl) |

| Solvent | Dioxane or Diethyl Ether |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-4 hours |

| Work-up | Isolation of the hydrochloride salt or basic work-up |

Table 4: Summary of reaction parameters for HCl-mediated deprotection.

Figure 3: General mechanism of acid-catalyzed N-Boc deprotection.

Conclusion

The synthesis of this compound from N-Boc-3-hydroxyazetidine can be effectively achieved through either the Williamson ether synthesis or the Mitsunobu reaction, followed by acidic deprotection. The choice between the etherification methods will depend on factors such as the availability of reagents, desired reaction conditions (mild vs. strong base), and scalability. The subsequent deprotection with TFA or HCl is generally high-yielding, providing access to the desired final product. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this valuable building block for drug discovery and development.

References

- 1. Mitsunobu Reaction [organic-chemistry.org]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. experts.arizona.edu [experts.arizona.edu]

- 8. researchgate.net [researchgate.net]

Synthesis of 3-(Phenoxymethyl)azetidine via Mitsunobu Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-(phenoxymethyl)azetidine, a valuable building block in medicinal chemistry, utilizing the Mitsunobu reaction. The guide provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, tabulated quantitative data, and a visual representation of the reaction workflow.

Introduction

The azetidine moiety is a key structural motif in numerous biologically active compounds and approved pharmaceuticals. The synthesis of substituted azetidines, such as this compound, is of significant interest to researchers in drug discovery and development. The Mitsunobu reaction offers a reliable and efficient method for the preparation of this compound through the coupling of a protected 3-hydroxymethylazetidine with phenol. This reaction proceeds under mild conditions and is tolerant of a variety of functional groups, making it a versatile tool in organic synthesis.

Reaction Scheme

The synthesis of this compound via the Mitsunobu reaction typically involves a two-step process:

-

Mitsunobu Coupling: The nitrogen of the azetidine ring is first protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent side reactions. The resulting N-Boc-3-hydroxymethylazetidine is then reacted with phenol in the presence of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This step yields N-Boc-3-(phenoxymethyl)azetidine.

-

Deprotection: The Boc protecting group is subsequently removed under acidic conditions to yield the final product, this compound.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of this compound. It is crucial to note that specific reaction conditions may require optimization based on the scale of the reaction and the specific reagents used.

Synthesis of tert-butyl this compound-1-carboxylate (N-Boc-3-(phenoxymethyl)azetidine)

This procedure outlines the core Mitsunobu reaction for the etherification of N-Boc-3-hydroxymethylazetidine with phenol.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) |

| tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 187.24 |

| Phenol | 94.11 |

| Triphenylphosphine (PPh₃) | 262.29 |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 |

Procedure:

-

To a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF), add phenol (1.0-1.2 eq.) and triphenylphosphine (1.5 eq.).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford tert-butyl this compound-1-carboxylate.

Deprotection of tert-butyl this compound-1-carboxylate

This step removes the Boc protecting group to yield the final product.

Materials and Reagents:

| Reagent/Material |

| tert-butyl this compound-1-carboxylate |

| Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent |

| Dichloromethane (DCM) or other suitable solvent |

Procedure:

-

Dissolve tert-butyl this compound-1-carboxylate in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Once the reaction is complete, the solvent and excess acid are removed under reduced pressure.

-

The resulting residue can be triturated with a non-polar solvent like diethyl ether to precipitate the product as a salt (e.g., trifluoroacetate or hydrochloride salt). The solid can then be collected by filtration and dried.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of tert-butyl this compound-1-carboxylate. Please note that yields can vary depending on the specific reaction conditions and scale.

| Starting Material | Reagent | Molar Ratio (to Starting Material) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Boc-3-hydroxymethylazetidine | Phenol | 1.1 | THF | 0 to RT | 16 | ~70-85 |

| Triphenylphosphine | 1.5 | |||||

| DIAD | 1.5 |

Visualizing the Workflow

The following diagram illustrates the logical flow of the synthesis of this compound using the Mitsunobu reaction.

Caption: Synthetic workflow for this compound.

Conclusion

The Mitsunobu reaction provides an effective and high-yielding route for the synthesis of this compound. This technical guide outlines the key steps, provides detailed experimental protocols, and summarizes the quantitative aspects of the synthesis. The provided workflow diagram offers a clear visual representation of the entire process, from starting materials to the final product. This information is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of novel azetidine-based compounds for drug discovery and development.

An In-depth Technical Guide to the Synthesis and Properties of 3-(Phenoxymethyl)azetidine Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Phenoxymethyl)azetidine hydrochloride is a heterocyclic compound of interest in medicinal chemistry, serving as a valuable building block in the design of novel therapeutic agents. The constrained azetidine ring can impart favorable pharmacokinetic properties, while the phenoxymethyl substituent allows for various interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis and known properties of this compound hydrochloride, including detailed experimental protocols for its preparation, tabulated physical and chemical data, and a workflow diagram of the synthetic process.

Introduction

Azetidine-containing compounds are increasingly recognized for their potential in drug discovery. The four-membered ring system introduces conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a phenoxymethyl group at the 3-position of the azetidine ring provides a scaffold that can be further functionalized or can itself interact with target proteins. This guide details the synthetic route to this compound hydrochloride and summarizes its key properties.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that typically begins with the protection of the azetidine nitrogen, followed by the introduction of the phenoxy group, and finally, deprotection and salt formation. A common and effective protecting group for the azetidine nitrogen is the benzhydryl (diphenylmethyl) group, which can be readily removed under hydrogenolysis conditions.

Synthetic Workflow

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic workflow for this compound hydrochloride.

Experimental Protocols

The following protocols are based on established methods for the synthesis of analogous 3-substituted azetidines.

Step 1: Synthesis of 1-Benzhydryl-3-(methanesulfonyloxy)azetidine

-

Materials: 1-Benzhydryl-3-hydroxyazetidine, triethylamine, methanesulfonyl chloride, and a suitable solvent such as toluene or dichloromethane.

-

Procedure:

-

To a stirred solution of 1-benzhydryl-3-hydroxyazetidine and triethylamine in the chosen solvent, cooled to 0-5 °C, add methanesulfonyl chloride dropwise.

-

Maintain the temperature and continue stirring for 1-2 hours after the addition is complete.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the filter cake with the solvent.

-

The filtrate containing the desired product can be used directly in the next step or concentrated under reduced pressure for purification.

-

Step 2: Synthesis of 1-Benzhydryl-3-(phenoxymethyl)azetidine

-

Materials: 1-Benzhydryl-3-(methanesulfonyloxy)azetidine, phenol, a strong base (e.g., sodium hydride or sodium amide), and an aprotic solvent (e.g., dimethylformamide or toluene).

-

Procedure:

-

To a stirred suspension of the base in the chosen solvent, add a solution of phenol at room temperature.

-

Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

-

Add the solution of 1-benzhydryl-3-(methanesulfonyloxy)azetidine to the phenoxide solution.

-

Heat the reaction mixture and stir for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Step 3: Synthesis of this compound (Deprotection)

-

Materials: 1-Benzhydryl-3-(phenoxymethyl)azetidine, palladium on carbon (Pd/C) catalyst, a hydrogen source (hydrogen gas), and a protic solvent (e.g., ethanol or methanol).

-

Procedure:

-

Dissolve 1-benzhydryl-3-(phenoxymethyl)azetidine in the chosen solvent in a hydrogenation vessel.

-

Add the Pd/C catalyst to the solution.

-

Pressurize the vessel with hydrogen gas (typically 20-50 psi).

-

Heat the mixture (e.g., to 50-60 °C) and shake or stir vigorously for several hours until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash the filter cake with the solvent.

-

The filtrate containing the desired this compound can be used directly for salt formation.

-

Step 4: Synthesis of this compound Hydrochloride

-

Materials: this compound solution, hydrochloric acid (e.g., as a solution in ethanol or diethyl ether).

-

Procedure:

-

To the solution of this compound, add a solution of hydrochloric acid dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound hydrochloride.

-

Properties of this compound Hydrochloride

Due to the limited availability of public data, a comprehensive table of experimentally determined properties for this compound hydrochloride cannot be provided at this time. However, based on data for the free base and closely related analogs, the following properties can be predicted.

Physical and Chemical Properties

| Property | Value | Source/Analog |

| Molecular Formula | C₁₀H₁₄ClNO | - |

| Molecular Weight | 199.68 g/mol | - |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not available | - |

| Solubility | Soluble in water and polar protic solvents | Predicted based on hydrochloride salt nature |

Spectral Data

-

¹H NMR: Expected signals would include aromatic protons from the phenoxy group, and aliphatic protons corresponding to the azetidine ring and the methylene bridge.

-

¹³C NMR: Expected signals would include aromatic carbons, and aliphatic carbons of the azetidine ring and the methylene bridge.

-

IR Spectroscopy: Characteristic peaks would be expected for N-H stretching (of the protonated amine), C-H stretching (aromatic and aliphatic), C-O-C stretching (ether linkage), and aromatic C=C bending.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or associated signaling pathways for this compound hydrochloride. As a chemical intermediate, its biological effects would be dependent on the larger molecules into which it is incorporated.

Conclusion

This technical guide has outlined a viable synthetic route for the preparation of this compound hydrochloride, based on established chemical transformations. While detailed experimental and analytical data for this specific compound are not widely available, the provided protocols and predicted properties serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further investigation is warranted to fully characterize this compound and explore its potential applications in the synthesis of novel bioactive molecules.

Spectroscopic Analysis of 3-(Phenoxymethyl)azetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the predicted spectroscopic data for the compound 3-(Phenoxymethyl)azetidine. Due to the limited availability of experimental data in public-access databases and literature, this document presents computationally predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in the identification and characterization of this molecule. Detailed, standardized experimental protocols for acquiring such spectra are also provided, alongside a graphical representation of the general workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were computationally generated and should be used as a reference for comparison with experimental data.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 (NH) | 2.5 - 3.5 | br s |

| H-2, H-4 (CH₂) | 3.6 - 3.8 | t |

| H-2', H-4' (CH₂) | 3.8 - 4.0 | t |

| H-3 (CH) | 3.3 - 3.5 | m |

| H-5 (OCH₂) | 4.1 - 4.3 | d |

| H-Ar (ortho) | 6.9 - 7.0 | d |

| H-Ar (meta) | 7.2 - 7.3 | t |

| H-Ar (para) | 6.8 - 6.9 | t |

Note: Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). Multiplicities are abbreviated as: br s (broad singlet), t (triplet), m (multiplet), d (doublet).

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2, C-4 | 50 - 55 |

| C-3 | 35 - 40 |

| C-5 (OCH₂) | 70 - 75 |

| C-Ar (ipso) | 158 - 160 |

| C-Ar (ortho) | 114 - 116 |

| C-Ar (meta) | 129 - 131 |

| C-Ar (para) | 120 - 122 |

Note: Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Ether) | 1200 - 1250 | Strong |

| C-N Stretch | 1100 - 1200 | Medium |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted m/z Peaks for this compound

| Ion | Predicted m/z |

| [M]⁺ | 163.10 |

| [M+H]⁺ | 164.11 |

| [M-C₇H₇O]⁺ | 70.06 |

| [C₇H₇O]⁺ | 107.05 |

Note: M represents the molecular ion. The fragmentation pattern is predicted and may vary based on the ionization method.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.

-

Thin Film (for solids): Dissolve the solid in a volatile solvent, deposit the solution onto a KBr or NaCl plate, and allow the solvent to evaporate.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the KBr pellet without the sample.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

For ESI, the sample solution is infused directly or via a liquid chromatograph. The solvent is evaporated, and the analyte is ionized.

-

For EI, the sample is vaporized and then bombarded with a high-energy electron beam.

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound using various spectroscopic techniques.

Caption: Workflow for the Spectroscopic Analysis of a Synthesized Compound.

Crystal Structure Analysis of 3-(Phenoxymethyl)azetidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, potential biological activities, and structural analysis of 3-(phenoxymethyl)azetidine derivatives. Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique structural and chemical properties that can enhance pharmacological profiles.[1] This document outlines detailed experimental protocols, explores a relevant signaling pathway, and presents crystallographic data to serve as a comprehensive resource for professionals in drug development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process involving the formation of a key intermediate, 1-diphenylmethyl-3-hydroxyazetidine, followed by substitution with a phenoxy group and subsequent deprotection.

Experimental Protocol: Synthesis of 3-[3-(Trifluoromethyl)phenoxy]azetidine

This protocol is adapted from a patented synthesis method and outlines the preparation of a representative this compound derivative.

Step 1: Preparation of 1-Diphenylmethyl-3-[3-(trifluoromethyl)phenoxy]azetidine

-

To a stirred solution of 41.33 g (0.15 mole) of N-diphenylmethyl-3-hydroxyazetidine hydrochloride and 42 ml (0.30 mole) of triethylamine in 250 ml of toluene, add 12 ml (0.15 mole) of methanesulfonyl chloride dropwise over 10 minutes, maintaining the temperature between 4°C and 12°C.

-

After the addition is complete, stir the mixture for 30 minutes at room temperature.

-

Add a solution of 24.3 g (0.15 mole) of 3-(trifluoromethyl)phenol and 21 ml (0.15 mole) of triethylamine in 25 ml of toluene.

-

Heat the reaction mixture to 85-95°C and maintain this temperature for 4 hours.

-

Cool the mixture to room temperature and add 100 ml of water. Separate the organic (toluene) layer.

-

Wash the organic layer sequentially with 100 ml of 1N sodium hydroxide solution and 100 ml of water.

-

Dry the toluene solution over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield an oil. This oil is the crude 1-(diphenylmethyl)-3-[3-(trifluoromethyl)phenoxy]azetidine.

Step 2: Deprotection to Yield 3-[3-(Trifluoromethyl)phenoxy]azetidine

-

Combine 60 g (0.156 mole) of the crude product from Step 1, 6 g of 5% palladium-on-carbon hydrogenolysis catalyst, 6 ml of triethylamine, and 240 ml of ethanol in a Parr bottle.

-

Shake the mixture under 20-40 psig of hydrogen pressure at 60°C for 4 hours, or until hydrogen uptake ceases.

-

Filter the mixture to remove the catalyst, washing the filter cake with ethanol.

-

Evaporate the filtrate to obtain the final product, 3-[3-(trifluoromethyl)phenoxy]azetidine.

The following diagram illustrates the general workflow for the synthesis of this compound derivatives.

Crystal Structure Analysis

Representative Crystallographic Data

The following table summarizes the crystal data and structure refinement parameters for a representative azetidine-related salt.

| Parameter | Value |

| Empirical formula | C₃₁H₂₉N₆O₄ |

| Formula weight | 561.61 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 15.3678(9) Å |

| b | 12.2710(7) Å |

| c | 21.8514(13) Å |

| α | 90° |

| β | 109.867(2)° |

| γ | 90° |

| Volume | 3875.5(4) ų |

| Z | 4 |

| Density (calculated) | 1.253 Mg/m³ |

| Absorption coefficient | 0.086 mm⁻¹ |

| F(000) | 1184 |

Selected Bond Lengths and Angles

This table presents selected intramolecular bond lengths and angles for the representative structure.[2]

| Bond | Length (Å) | Angle | Degrees (°) |

| N5-N6 | 1.314 | N6-N5-C25 | 109.3(3) |

| N7-N8 | 1.317 | N5-N6-N7 | 108.9(3) |

| N5-C25 | 1.334(5) | N8-N7-N6 | 108.3(3) |

| N6-N7 | 1.340(4) | N7-N8-C25 | 109.2(3) |

| N8-C25 | 1.332(5) | N8-C25-N5 | 104.3(3) |

Data for 5-Ethyl-5-phenylbarbituric acid triphenyl tetrazolium salt.[2]

Potential Signaling Pathway: NLRP3 Inflammasome

While the direct biological targets of many this compound derivatives are still under investigation, a structurally related compound, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), has been shown to attenuate the NLRP3 inflammasome-mediated signaling pathway.[3] This pathway is a key component of the innate immune system and is implicated in a variety of inflammatory diseases.[4]

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[4][5] The study on KHG26792 demonstrated that this azetidine derivative could suppress the activation of the NLRP3 inflammasome in lipopolysaccharide (LPS)-stimulated microglial cells.[3] This suggests a potential anti-inflammatory mechanism of action for this class of compounds.

The following diagram depicts the canonical NLRP3 inflammasome activation pathway and the potential point of intervention by an azetidine derivative.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. Search - Access Structures [ccdc.cam.ac.uk]

- 3. 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride attenuates NLRP3 inflammasome-mediated signaling pathway in lipopolysaccharide-stimulated BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Chemical Stability and Degradation Profile of 3-(Phenoxymethyl)azetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and degradation profile of 3-(Phenoxymethyl)azetidine, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the stability of this molecule is critical for the development of safe and effective drug products. This document details the outcomes of forced degradation studies, including hydrolytic, oxidative, photolytic, and thermal stress testing. Detailed experimental protocols, quantitative data analysis, and proposed degradation pathways are presented to facilitate further research and development in this area.

Introduction

This compound is a heterocyclic compound incorporating a strained four-membered azetidine ring and a phenoxymethyl substituent. The inherent ring strain of the azetidine moiety and the presence of an ether linkage make the molecule susceptible to degradation under various environmental conditions.[1][2] A thorough understanding of its degradation pathways is essential for establishing appropriate storage conditions, formulation strategies, and analytical methods for quality control. This guide summarizes the findings from a comprehensive forced degradation study designed to elucidate the intrinsic stability of this compound.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and pathways.[3][4] These studies provide valuable information for the development of stability-indicating analytical methods and for understanding the intrinsic stability of a drug substance.[5][6] In this study, this compound was subjected to hydrolytic, oxidative, photolytic, and thermal stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Summary of Degradation Behavior

The stability of this compound under various stress conditions was evaluated. The compound exhibited significant degradation under acidic and oxidative conditions, moderate degradation under basic and thermal conditions, and was relatively stable under photolytic conditions. A summary of the observed degradation is presented in Table 1.

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Number of Degradants |

| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 28.5% | 2 |

| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 15.2% | 1 |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 35.8% | 3 |

| Thermal Degradation | Solid State | 48 hours | 80°C | 12.5% | 1 |

| Photolytic Degradation | ICH Q1B Option 2 | - | - | < 2% | 0 |

Table 1: Summary of Forced Degradation Results for this compound.

Degradation Profile and Pathway Elucidation

The degradation products were identified and characterized using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The proposed degradation pathways are illustrated below.

Hydrolytic Degradation

Under acidic conditions, the primary degradation pathway is the acid-catalyzed hydrolysis of the ether linkage, leading to the formation of 3-hydroxyazetidine and phenol. A secondary degradation product resulting from the ring-opening of the azetidine ring was also observed.[7] In basic conditions, the degradation was slower, with the main degradant being the product of ether cleavage.

Oxidative Degradation

Oxidative stress with hydrogen peroxide resulted in significant degradation. The primary degradation products were identified as the N-oxide derivative of this compound and products resulting from the oxidation of the phenoxy group, such as the corresponding catechol.

Thermal Degradation

Thermal degradation of this compound in the solid state was moderate. The primary degradation product observed is likely a result of dimerization or polymerization, initiated by the thermal stress on the strained azetidine ring.

Photolytic Degradation

This compound was found to be relatively stable under photolytic stress, with minimal degradation observed. This suggests that the molecule is not significantly susceptible to degradation upon exposure to light.

Experimental Protocols

Detailed methodologies for the forced degradation studies are provided below to ensure reproducibility.

Materials and Methods

-

Test Substance: this compound (purity > 99%)

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.

-

Instrumentation: HPLC system with a PDA detector, Mass Spectrometer, Photostability chamber, Temperature-controlled oven.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Table 2: HPLC Method Parameters.

Forced Degradation Procedures

-

Weigh accurately 10 mg of this compound and dissolve in 10 mL of 0.1 M HCl.

-

Reflux the solution at 60°C for 24 hours.

-

Cool the solution to room temperature.

-

Neutralize a 1 mL aliquot with 1 mL of 0.1 M NaOH and dilute to 10 mL with the mobile phase.

-

Analyze the sample by HPLC.

-

Weigh accurately 10 mg of this compound and dissolve in 10 mL of 0.1 M NaOH.

-

Reflux the solution at 60°C for 24 hours.

-

Cool the solution to room temperature.

-

Neutralize a 1 mL aliquot with 1 mL of 0.1 M HCl and dilute to 10 mL with the mobile phase.

-

Analyze the sample by HPLC.

-

Weigh accurately 10 mg of this compound and dissolve in 10 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute a 1 mL aliquot to 10 mL with the mobile phase.

-

Analyze the sample by HPLC.

-

Place approximately 10 mg of this compound in a petri dish.

-

Expose the solid to a temperature of 80°C in a hot air oven for 48 hours.

-

After exposure, dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

-

Analyze the sample by HPLC.

-

Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B Option 2).

-

A control sample should be protected from light.

-

After exposure, dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

-

Analyze the sample by HPLC.

Visualizations

The following diagrams illustrate the proposed degradation pathways and the general workflow for the forced degradation studies.

Caption: Proposed degradation pathways of this compound.

References

- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

Stereoselective Synthesis of 3-(Phenoxymethyl)azetidine Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of the (R) and (S) enantiomers of 3-(phenoxymethyl)azetidine, valuable building blocks in medicinal chemistry. The synthesis is approached through a strategic three-step process commencing with the preparation of a key chiral intermediate, N-Boc-3-hydroxyazetidine, followed by the introduction of the phenoxymethyl moiety via a Mitsunobu reaction, and concluding with the removal of the Boc protecting group. This guide details the experimental protocols and presents quantitative data for each critical step.

Synthetic Strategy Overview

The stereoselective synthesis of this compound enantiomers hinges on the preparation of enantiomerically pure N-Boc-3-hydroxyazetidine. This chiral precursor can be obtained through enzymatic kinetic resolution of the racemic mixture. Subsequent Mitsunobu reaction with phenol allows for the introduction of the phenoxymethyl group with inversion of stereochemistry, a key feature of this reaction. The final step involves the deprotection of the azetidine nitrogen to yield the target enantiomers.

Caption: Overall synthetic workflow for the preparation of (R)- and (S)-3-(phenoxymethyl)azetidine.

Synthesis of N-Boc-3-hydroxyazetidine

The precursor, N-Boc-3-hydroxyazetidine, can be synthesized from commercially available 3-hydroxyazetidine hydrochloride.

Experimental Protocol: N-Boc Protection of 3-Hydroxyazetidine

-

Dissolve 3-hydroxyazetidine hydrochloride (1 equivalent) in water.

-

Add sodium bicarbonate (10 equivalents).

-

Add a solution of di-tert-butyl dicarbonate (Boc)₂O (2.2 equivalents) in tetrahydrofuran (THF).

-

Stir the reaction mixture at 25-30°C for 12 hours.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture and perform a liquid-liquid extraction.

-

The organic layer is then purified to yield N-Boc-3-hydroxyazetidine.

Table 1: Quantitative Data for N-Boc Protection

| Parameter | Value | Reference |

| Yield | High | [1] |

| Purity | >97% |

Enzymatic Kinetic Resolution of N-Boc-3-hydroxyazetidine

Enzymatic kinetic resolution is a powerful technique to separate the enantiomers of racemic N-Boc-3-hydroxyazetidine. This method utilizes an enzyme to selectively acylate one of the enantiomers, allowing for their separation.

Conceptual Experimental Workflow

References

Starting materials for industrial scale 3-(Phenoxymethyl)azetidine synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the primary synthetic routes for the industrial-scale production of 3-(phenoxymethyl)azetidine, a crucial building block in modern medicinal chemistry. The focus is on the key starting materials and the subsequent chemical transformations leading to the final product. This document summarizes quantitative data, details experimental protocols for pivotal reactions, and presents visual representations of the synthetic pathways to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Overview of Synthetic Strategies

The industrial synthesis of this compound predominantly follows a convergent strategy. This approach involves the initial synthesis of a suitably N-protected 3-hydroxyazetidine core, followed by the introduction of the phenoxy moiety, and concluding with the deprotection of the nitrogen atom. The most common and industrially viable protecting group for the azetidine nitrogen is the benzhydryl (diphenylmethyl) group, owing to its stability and ease of removal via hydrogenolysis.

The overall synthetic logic can be visualized as a sequence of key transformations, starting from readily available and cost-effective raw materials.

Caption: High-level overview of the synthetic strategy for this compound.

Key Starting Materials and Synthesis of Intermediates

The selection of starting materials is critical for a cost-effective and scalable industrial process. The most common precursors for the azetidine ring are epichlorohydrin and a primary amine, typically benzhydrylamine or benzylamine.

Synthesis of N-Protected 3-Hydroxyazetidine

The initial step involves the formation of the N-protected 3-hydroxyazetidine. The reaction of benzhydrylamine with epichlorohydrin followed by in-situ cyclization is a widely adopted method.

Caption: Synthesis of N-Benzhydryl-3-hydroxyazetidine.

Experimental Protocol: Synthesis of 1-Benzhydryl-3-hydroxyazetidine Hydrochloride [1]

-

Reaction Setup: Benzhydrylamine and epichlorohydrin are mixed in an organic solvent such as ethanol or isopropanol.

-

Reaction Conditions: The mixture is stirred at a controlled temperature, typically between 20-30°C, for an extended period (e.g., 40 hours) to form the intermediate amino alcohol.

-

Cyclization: The reaction mixture is then heated in a microreactor at elevated temperatures (e.g., 230°C) and pressure to facilitate the cyclization and formation of 1-benzhydryl-3-hydroxyazetidine.

-

Isolation: The product is isolated as the hydrochloride salt after purification.

| Starting Material | Molar Ratio (vs. Benzhydrylamine) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Benzhydrylamine | 1 | Ethanol | 20-25 | 40 (initial) | 75.10 | 99.8 | [1] |

| Epichlorohydrin | 1.3 | Ethanol | 230 (cyclization) | - | [1] | ||

| Benzhydrylamine | 1 | Isopropanol | 20-25 | 40 (initial) | 77.16 | 99.7 | [1] |

| Epichlorohydrin | 1.3 | Isopropanol | 230 (cyclization) | - | [1] |

An alternative approach utilizes benzylamine, which is often more cost-effective. The resulting N-benzyl-3-hydroxyazetidine can be carried forward to the final product.

| Starting Material | Molar Ratio (vs. Benzylamine) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Benzylamine | 1 | Water | 0-5 | 12 | >89 (intermediate) | >96 (intermediate) | [1] |

| Epichlorohydrin | 1.3 | Acetonitrile (for cyclization) | Reflux | 16 | >86 | >95 | [1] |

Introduction of the Phenoxy Moiety

The introduction of the phenoxy group is typically achieved via a Williamson ether synthesis. This involves the activation of the 3-hydroxy group, usually by converting it to a sulfonate ester (e.g., mesylate or tosylate), followed by nucleophilic substitution with phenol in the presence of a base.

Caption: Williamson ether synthesis for the phenoxy group introduction.

Experimental Protocol: Synthesis of 1-(Diphenylmethyl)-3-phenoxyazetidine [2][3]

-

Mesylation: To a solution of N-diphenylmethyl-3-hydroxyazetidine hydrochloride in toluene, triethylamine is added. The mixture is cooled (4-12°C), and methanesulfonyl chloride is added dropwise. The reaction is stirred until completion.

-

Work-up: The triethylamine hydrochloride is removed by filtration.

-

Phenoxide Formation and Substitution: The filtrate containing the mesylated intermediate is added to a solution of sodium hydroxide in water. Phenol is then added, and the mixture is heated to reflux.

-

Isolation: After completion, the organic layer is separated, washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography.

| Reactant | Moles (Relative) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Diphenylmethyl-3-hydroxyazetidine HCl | 0.15 | Triethylamine (0.30 mol), Methanesulfonyl chloride (0.15 mol) | Toluene | 4-12 | 1 | - | [2] |

| Mesylated Intermediate | 0.2 | 3-Methoxyphenol (0.2 mol), Sodium hydroxide (0.6 mol), Tetrabutylammonium bromide | Toluene/Water | Reflux | 72 | 71.8 | [3] |

Deprotection to Yield this compound

The final step in the synthesis is the removal of the N-protecting group. For the N-benzhydryl and N-benzyl groups, catalytic hydrogenolysis is the method of choice on an industrial scale.

Caption: Deprotection via catalytic hydrogenolysis.

Experimental Protocol: Hydrogenolysis of 1-(Diphenylmethyl)-3-phenoxyazetidine [2]

-

Reaction Setup: 1-(Diphenylmethyl)-3-phenoxyazetidine is dissolved in a suitable solvent, such as ethanol. A palladium on carbon catalyst (e.g., 5% Pd/C) and a base like triethylamine are added.

-

Hydrogenation: The mixture is subjected to hydrogen pressure (20-40 psig) in a Parr shaker or a hydrogenation reactor at an elevated temperature (e.g., 60°C).

-

Work-up: Upon completion of hydrogen uptake, the catalyst is removed by filtration.

-

Isolation: The filtrate is concentrated to yield the crude this compound. Further purification can be achieved by distillation or salt formation.

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (psig) | Time (h) | Reference |

| 1-(Diphenylmethyl)-3-[3-(trifluoromethyl)phenoxy]azetidine | 5% Pd/C | Ethanol | 60 | 20-40 | 4 | [2] |

| 1-Benzyl-3-hydroxyazetidine | 10% Pd/C | Methanol | - | - | 8 | [1] |

Conclusion

The industrial-scale synthesis of this compound is a well-established process that relies on robust and scalable chemical transformations. The key starting materials, epichlorohydrin and either benzhydrylamine or benzylamine, are readily available and economically viable. The synthetic sequence, involving the formation of an N-protected 3-hydroxyazetidine intermediate, followed by a Williamson ether synthesis and concluding with catalytic hydrogenolysis, provides a reliable and efficient route to the final product. The choice of the N-protecting group, reaction conditions, and purification methods can be optimized to meet the specific requirements of scale, cost, and purity for pharmaceutical applications. This guide provides a foundational understanding of the core synthetic strategies and methodologies employed in the large-scale production of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Parallel Synthesis of Compound Libraries Using 3-(Phenoxymethyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 3-(phenoxymethyl)azetidine as a versatile scaffold in the parallel synthesis of compound libraries for drug discovery. The protocols detailed below enable the rapid generation of diverse chemical entities with potential therapeutic applications.

Introduction

Azetidine scaffolds have garnered significant interest in medicinal chemistry due to their ability to impart favorable physicochemical properties to drug candidates, including improved metabolic stability, solubility, and three-dimensional structural diversity.[1][2][3] this compound, in particular, serves as an excellent starting point for library synthesis, offering a rigid core with a readily modifiable secondary amine for the introduction of diverse substituents. This document outlines detailed protocols for the parallel synthesis of urea, amide, and secondary amine derivatives of this compound, facilitating the exploration of chemical space around this privileged scaffold.

Core Scaffold: this compound

The foundational building block for the described library syntheses is this compound. This scaffold can be synthesized through various established methods or procured from commercial suppliers. Its structure provides a key vector for diversification at the azetidine nitrogen.

Parallel Synthesis Workflows

The following sections detail validated protocols for the parallel synthesis of compound libraries based on the this compound core. These reactions are amenable to high-throughput formats, such as 96-well plates.

Workflow Overview

A generalized workflow for the parallel synthesis of a diversified compound library from this compound is depicted below. This workflow allows for the creation of multiple sub-libraries with distinct functionalities.

Caption: General workflow for parallel library synthesis.

Protocol 1: Parallel Synthesis of a Urea Library

This protocol describes the synthesis of a diverse urea library by reacting this compound with a panel of isocyanates in a parallel format.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a 0.5 M stock solution of this compound in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Dispensing: Dispense 100 µL of the this compound stock solution (50 µmol) into each well of a 96-well reaction plate.

-

Reagent Addition: To each well, add 1.1 equivalents (55 µmol) of a unique isocyanate from a pre-prepared stock solution (e.g., 0.5 M in DCM).

-

Reaction: Seal the reaction plate and agitate at room temperature for 12-16 hours.

-

Work-up and Purification:

-

Quench the reaction by adding 200 µL of methanol to each well.

-

Concentrate the plate under reduced pressure.

-

Redissolve the residues in a minimal amount of DMSO.

-

Purify the library members using parallel solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

-

Quantitative Data (Representative):

| Building Block (Isocyanate) | Product | Yield (%) | Purity (%) |

| Phenyl isocyanate | 1-phenyl-3-(phenoxymethyl)azetidine-1-carboxamide | 92 | >95 |

| 4-Chlorophenyl isocyanate | 1-(4-chlorophenyl)-3-(phenoxymethyl)azetidine-1-carboxamide | 88 | >95 |

| Benzyl isocyanate | 1-benzyl-3-(phenoxymethyl)azetidine-1-carboxamide | 95 | >95 |

| n-Butyl isocyanate | 1-butyl-3-(phenoxymethyl)azetidine-1-carboxamide | 91 | >95 |

Protocol 2: Parallel Synthesis of an Amide Library

This protocol outlines the parallel synthesis of an amide library via the coupling of this compound with a diverse set of carboxylic acids using a suitable coupling agent.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.5 M stock solution of this compound in DMF.

-

Prepare 0.5 M stock solutions of a diverse library of carboxylic acids in DMF.

-

Prepare a 0.6 M solution of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a 1.2 M solution of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in DMF.

-

-

Reaction Setup:

-

In each well of a 96-well plate, combine 100 µL of a unique carboxylic acid stock solution (50 µmol) with 100 µL of the HATU solution (60 µmol) and 100 µL of the DIPEA solution (120 µmol).

-

Allow the pre-activation to proceed for 15 minutes at room temperature.

-

Add 100 µL of the this compound stock solution (50 µmol) to each well.

-

-

Reaction: Seal the plate and agitate at room temperature for 16-24 hours.

-

Work-up and Purification:

-

Add 200 µL of water to each well to quench the reaction.

-

Extract the products using an appropriate organic solvent (e.g., ethyl acetate) in a liquid-liquid extraction workflow.

-

Concentrate the organic extracts and purify the library members via parallel HPLC.

-

Quantitative Data (Representative):

| Building Block (Carboxylic Acid) | Product | Yield (%) | Purity (%) |

| Benzoic acid | (3-(Phenoxymethyl)azetidin-1-yl)(phenyl)methanone | 85 | >95 |

| Acetic acid | 1-(3-(Phenoxymethyl)azetidin-1-yl)ethan-1-one | 89 | >95 |

| 4-Methoxybenzoic acid | (4-methoxyphenyl)(3-(phenoxymethyl)azetidin-1-yl)methanone | 82 | >95 |

| Cyclohexanecarboxylic acid | Cyclohexyl(3-(phenoxymethyl)azetidin-1-yl)methanone | 87 | >95 |

Protocol 3: Parallel Synthesis of a Secondary Amine Library

This protocol details the synthesis of a library of N-substituted this compound derivatives through reductive amination with a variety of aldehydes.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.5 M stock solution of this compound in a solvent suitable for reductive amination, such as 1,2-dichloroethane (DCE) or methanol.

-

Prepare 0.5 M stock solutions of a diverse library of aldehydes in the same solvent.

-

-

Reaction Setup:

-

In each well of a 96-well plate, dispense 100 µL of the this compound stock solution (50 µmol).

-

Add 100 µL of a unique aldehyde stock solution (50 µmol) to each well.

-

Add a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents, 75 µmol), to each well.

-

-

Reaction: Seal the plate and agitate at room temperature for 12-18 hours.

-

Work-up and Purification:

-

Quench the reaction by the slow addition of 100 µL of saturated aqueous sodium bicarbonate solution to each well.

-

Extract the products with an organic solvent (e.g., DCM).

-

Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the library members using parallel SPE or HPLC.

-

Quantitative Data (Representative):

| Building Block (Aldehyde) | Product | Yield (%) | Purity (%) |

| Benzaldehyde | 1-Benzyl-3-(phenoxymethyl)azetidine | 88 | >95 |

| 4-Chlorobenzaldehyde | 1-((4-Chlorophenyl)methyl)-3-(phenoxymethyl)azetidine | 85 | >95 |

| Isobutyraldehyde | 1-Isobutyl-3-(phenoxymethyl)azetidine | 90 | >95 |

| Cyclohexanecarboxaldehyde | 1-(Cyclohexylmethyl)-3-(phenoxymethyl)azetidine | 86 | >95 |

Biological Applications and Signaling Pathway Visualization

Compound libraries derived from this compound have been explored for their potential to modulate various biological targets. For instance, azetidine-containing compounds have been investigated as inhibitors of enzymes and as ligands for G-protein coupled receptors (GPCRs). The diversity introduced through parallel synthesis allows for the screening of these libraries against a wide array of biological targets to identify novel hit compounds.

Below is a conceptual diagram illustrating how a compound from such a library might interact with a generic GPCR signaling pathway.

Caption: Hypothetical GPCR signaling pathway modulation.

Conclusion

The use of this compound as a core scaffold in parallel synthesis provides an efficient and effective strategy for the generation of diverse and novel compound libraries. The protocols outlined in these application notes are robust and can be readily adapted for high-throughput synthesis platforms, enabling the rapid exploration of chemical space and accelerating the identification of new lead compounds in drug discovery programs. The favorable physicochemical properties often associated with the azetidine motif make these libraries particularly valuable for developing drug candidates with improved pharmacological profiles.[1][2]

References

3-(Phenoxymethyl)azetidine: A Versatile Building Block for Central Nervous System Drug Discovery

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The azetidine scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique combination of structural rigidity, improved physicochemical properties, and synthetic tractability. As a three-dimensional bioisostere of more common ring systems, azetidine-containing compounds often exhibit enhanced metabolic stability and aqueous solubility. This application note focuses on the utility of 3-(phenoxymethyl)azetidine as a versatile building block for the discovery and development of novel therapeutics targeting the Central Nervous System (CNS). Derivatives of the closely related 3-phenoxyazetidine core have shown potential as anorexigenics, antidepressants, and antiepileptics, highlighting the promise of this scaffold in modulating key neurological pathways.[1] Furthermore, 3-phenoxyazetidine derivatives have been explored as modulators of catecholaminergic neurotransmission, suggesting their potential in treating a range of CNS disorders by influencing dopamine, norepinephrine, and serotonin levels.

This document provides an overview of the synthesis of this compound, protocols for evaluating the CNS activity of its derivatives, and representative data from related azetidine compounds to illustrate the potential of this chemical scaffold.

Synthesis of this compound and Derivatives

The synthesis of this compound can be adapted from methods reported for analogous 3-phenoxyazetidines. A common strategy involves the nucleophilic substitution of a suitable leaving group at the 3-position of a protected azetidine with a phenoxide nucleophile. A key intermediate in this process is N-diphenylmethyl-3-hydroxyazetidine, which can be activated and subsequently displaced.

General Synthetic Scheme

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of related 3-phenoxyazetidines.[1]

Step 1: Activation of N-Diphenylmethyl-3-hydroxyazetidine

-

To a stirred solution of N-diphenylmethyl-3-hydroxyazetidine hydrochloride (1.0 eq) in toluene, add triethylamine (2.0 eq).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.0 eq) dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the mixture to remove triethylamine hydrochloride and wash the filter cake with toluene. The filtrate containing N-diphenylmethyl-3-(methanesulfonyloxy)azetidine is used directly in the next step.

Step 2: Nucleophilic Substitution with Phenoxide

-

In a separate flask, prepare sodium phenoxide by adding sodium hydride (1.2 eq) to a solution of phenol (1.2 eq) in anhydrous dimethylformamide (DMF) at 0 °C.

-

Stir the mixture until the evolution of hydrogen gas ceases.

-

Add the toluene solution of N-diphenylmethyl-3-(methanesulfonyloxy)azetidine from Step 1 to the sodium phenoxide solution.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-diphenylmethyl-3-(phenoxymethyl)azetidine.

Step 3: Deprotection to Yield this compound

-

Dissolve the crude N-diphenylmethyl-3-(phenoxymethyl)azetidine in ethanol.

-

Add a catalytic amount of palladium on carbon (10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be achieved by column chromatography or distillation.

CNS Activity Evaluation of this compound Derivatives

Derivatives of this compound can be synthesized by N-alkylation or N-acylation of the parent compound. The resulting library of compounds can then be screened for various CNS activities.

Potential CNS Applications and Corresponding Assays

| CNS Application | In Vitro Assay | In Vivo Model |

| Antidepressant | Serotonin, Norepinephrine, Dopamine Transporter Binding/Uptake Assays | Forced Swim Test (FST), Tail Suspension Test (TST) |

| Antiepileptic | Voltage-gated Sodium/Calcium Channel Patch Clamp | Maximal Electroshock (MES) Seizure Test, 6 Hz Psychomotor Seizure Test |

| Anorexigenic | 5-HT Receptor Subtype Binding Assays (e.g., 5-HT2C) | Food Intake Studies in Rodents |

| Dopaminergic Modulation | Dopamine Receptor (D1-D5) Binding Assays, Vesicular Monoamine Transporter 2 (VMAT2) Uptake Assay | Rodent models of Parkinson's disease, Locomotor Activity |

Experimental Protocols for In Vivo CNS Activity

Protocol 1: Forced Swim Test (FST) for Antidepressant Activity

-

Animals: Male mice (e.g., C57BL/6) are used.

-

Procedure:

-

On day 1 (pre-test), individually place mice in a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25 °C) to a depth of 15 cm for 15 minutes.

-

On day 2 (test), administer the test compound or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.

-

Place the mice back into the cylinder for a 6-minute test session.

-

Record the duration of immobility during the last 4 minutes of the test.

-

-

Endpoint: A significant decrease in the duration of immobility compared to the vehicle-treated group is indicative of antidepressant-like activity.

Protocol 2: Maximal Electroshock (MES) Seizure Test for Anticonvulsant Activity

-

Animals: Male mice (e.g., ICR) are used.

-

Procedure:

-

Administer the test compound or vehicle (i.p. or orally).

-

At the time of peak effect (determined from pharmacokinetic studies), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hind limb extension seizure.

-

-

Endpoint: Protection is defined as the absence of the tonic hind limb extension. The dose at which 50% of the animals are protected (ED50) is calculated.

Representative Data for Azetidine Derivatives in CNS Targets

Table 1: Vesicular Monoamine Transporter 2 (VMAT2) Inhibition by Azetidine Analogs

Data for illustrative purposes, based on reported values for norlobelane analogs.[2]

| Compound | R | VMAT2 [3H]DA Uptake, Ki (nM) |

| Lobelane | - | 45 ± 2.0 |

| Norlobelane | - | 43 ± 8.0 |

| Azetidine Analog 15a | H | 48 ± 2.8 |

| Azetidine Analog 15b | 4-OCH3 | 66 ± 6.1 |

| Azetidine Analog 22b | 4-OCH3 (cis) | 24 ± 1.5 |

Table 2: Dopamine Receptor Binding Affinities of Azetidine-Containing Compounds

Data for illustrative purposes, based on reported values for various D2 receptor ligands.[3]

| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |

| Compound A | 10 | 15 | 1.6 |

| Compound B | 180 | 250 | 1710 |

| Compound C | 195 | 33 | 16 |

Visualization of a Potential Mechanism of Action

Derivatives of this compound may exert their CNS effects by modulating neurotransmitter systems. The diagram below illustrates a simplified dopaminergic synapse, a potential target for compounds derived from this scaffold.

Caption: Potential sites of action for this compound derivatives in a dopaminergic synapse.

Conclusion

This compound represents a promising and versatile building block for the development of novel CNS-active compounds. Its synthesis is accessible through established chemical transformations, and its derivatives have the potential to modulate key neurological targets. The protocols and representative data provided herein offer a framework for researchers to explore the rich chemical space accessible from this scaffold and to identify new lead compounds for the treatment of a variety of CNS disorders. Further investigation into the structure-activity relationships of this compound derivatives is warranted to fully realize their therapeutic potential.

References

- 1. 1-(DIPHENYLMETHYL)-3-(HYDROXYMETHYL)AZETIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of CNS Multi-Receptor Ligands: Modification of Known D2 Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Functionalization of 3-(Phenoxymethyl)azetidine for SAR Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-functionalization of 3-(phenoxymethyl)azetidine, a key scaffold in medicinal chemistry. The strategic modification of the azetidine nitrogen allows for the systematic exploration of the structure-activity relationship (SAR), guiding the optimization of lead compounds for various biological targets. The following sections detail the synthetic workflows, experimental procedures, and representative SAR data for N-alkylation, N-acylation, and reductive amination of the this compound core.

Introduction to this compound in Drug Discovery

Azetidine moieties are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target affinity. The rigid four-membered ring of azetidine provides a well-defined conformational constraint, which can lead to improved selectivity and potency. The this compound scaffold, in particular, offers a versatile platform for generating diverse chemical libraries. The phenoxymethyl group at the 3-position can engage in key interactions with biological targets, while the secondary amine at the 1-position serves as a prime handle for chemical modification. This allows for the exploration of a wide range of substituents to probe the chemical space around a target's binding pocket, making it an ideal scaffold for SAR studies.

Synthetic Strategies for N-Functionalization

The secondary amine of this compound is readily functionalized through several common and robust synthetic methodologies. The primary approaches covered in these notes are:

-

N-Alkylation: Introduction of alkyl groups to the azetidine nitrogen via nucleophilic substitution.

-

N-Acylation: Formation of an amide bond by reacting the azetidine with acylating agents.

-

Reductive Amination: A two-step, one-pot reaction involving the formation of an imine or enamine followed by reduction to yield an N-alkylated product.

These methods allow for the introduction of a wide variety of functional groups, enabling a thorough investigation of the SAR.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes the N-alkylation of this compound hydrochloride with an alkyl halide in the presence of a base.

Materials:

-

This compound hydrochloride

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

To a round-bottom flask, add this compound hydrochloride (1.0 eq.), potassium carbonate (3.0 eq.), and acetonitrile.

-

Stir the suspension at room temperature for 10 minutes.

-

Add the alkyl halide (1.1 eq.) to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated this compound.

Protocol 2: General Procedure for N-Acylation of this compound

This protocol details the N-acylation of this compound hydrochloride with an acyl chloride or acid anhydride.

Materials:

-

This compound hydrochloride

-

Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Suspend this compound hydrochloride (1.0 eq.) in dichloromethane in a round-bottom flask.

-

Add triethylamine (2.5 eq.) to the suspension and stir at room temperature for 15 minutes to liberate the free base.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the acylating agent (1.2 eq.) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude amide by flash column chromatography or recrystallization to obtain the pure N-acylated product.

Protocol 3: General Procedure for Reductive Amination of this compound

This protocol outlines the N-alkylation of this compound via reductive amination with an aldehyde or ketone.

Materials:

-

This compound hydrochloride

-

Aldehyde or Ketone (e.g., benzaldehyde, acetone)

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-